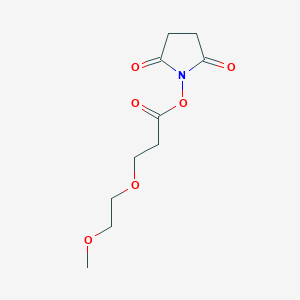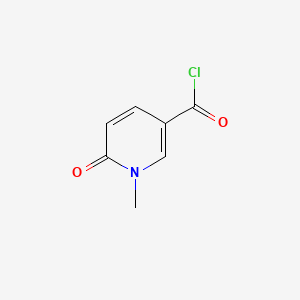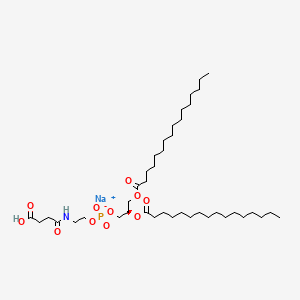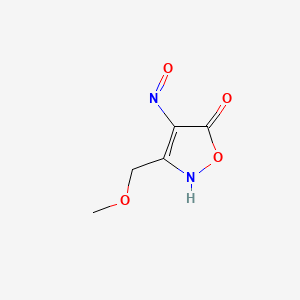![molecular formula C11H18O B575423 (2E)-2-[(2R,5R)-2-Methyl-5-propan-2-ylcyclopentylidene]acetaldehyde CAS No. 189040-37-7](/img/structure/B575423.png)
(2E)-2-[(2R,5R)-2-Methyl-5-propan-2-ylcyclopentylidene]acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-[(2R,5R)-2-Methyl-5-propan-2-ylcyclopentylidene]acetaldehyde is a specialized organic compound with the molecular formula C11H18O It is known for its unique structure, which includes a cyclopentylidene ring substituted with methyl and isopropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2R,5R)-2-Methyl-5-propan-2-ylcyclopentylidene]acetaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-5-(1-methylethyl)cyclopentanone with a suitable aldehyde under acidic or basic conditions to form the desired cyclopentylidene structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This often involves the use of catalysts and controlled temperature and pressure conditions to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming carboxylic acids or ketones depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopentylidene ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions vary but often involve the use of halogens or other electrophiles in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentylidene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(2E)-2-[(2R,5R)-2-Methyl-5-propan-2-ylcyclopentylidene]acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophiles, leading to various biochemical reactions. The cyclopentylidene ring structure also allows for unique interactions with enzymes and receptors, influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-methyl-5-(1-methylethyl)bicyclo[3.1.0]hex-2-ene: Similar in structure but differs in the presence of a double bond in the bicyclic ring.
Bicyclo[3.1.0]hexan-2-ol, 2-methyl-5-(1-methylethyl)-: Contains a hydroxyl group instead of an aldehyde.
Uniqueness
(2E)-2-[(2R,5R)-2-Methyl-5-propan-2-ylcyclopentylidene]acetaldehyde is unique due to its specific cyclopentylidene structure and the presence of both methyl and isopropyl groups, which confer distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
189040-37-7 |
|---|---|
Fórmula molecular |
C11H18O |
Peso molecular |
166.264 |
Nombre IUPAC |
(2E)-2-[(2R,5R)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde |
InChI |
InChI=1S/C11H18O/c1-8(2)10-5-4-9(3)11(10)6-7-12/h6-10H,4-5H2,1-3H3/b11-6+/t9-,10-/m1/s1 |
Clave InChI |
PFIRWKIUFQHTJL-ZDQCJSPPSA-N |
SMILES |
CC1CCC(C1=CC=O)C(C)C |
Sinónimos |
Acetaldehyde, [2-methyl-5-(1-methylethyl)cyclopentylidene]-, (1E,2alpha,5alpha)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 1-(4-methylpentacyclo[4.2.0.02,5.03,8.04,7]octyl)- (9CI)](/img/new.no-structure.jpg)



![2-[(3-Chlorophenyl)methoxy]-6-methoxybenzonitrile](/img/structure/B575346.png)
![[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-azido-6-carbamoyloxan-2-yl]methyl acetate](/img/structure/B575352.png)
![10,15-dimethyl-12,13-dithiapentacyclo[12.8.0.02,11.03,8.017,22]docosa-1(14),2(11),3,5,7,9,15,17,19,21-decaene](/img/structure/B575354.png)


